molecular formula C16H24O6 B1679937 Pyrenophorol CAS No. 22248-41-5

Pyrenophorol

Cat. No.: B1679937
CAS No.: 22248-41-5
M. Wt: 312.36 g/mol
InChI Key: RBQNDQOKFICJGL-UTBFYLPBSA-N
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Description

Pyrenophorol is a natural product isolated from the culture filtrates of the phytopathogenic fungus Stemphylium radicinum (C.M.I. 105654) Its chemical formula is C9H12O3

Biochemical Analysis

Biochemical Properties

Pyrenophorol interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit seed germination but once the seed is germinated, this compound enhances root development but causes abnormal chlorophyll retention in leaf sections . It is soluble in ethanol, methanol, DMF, and DMSO .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit human topoisomerase II α when used at concentrations of 75 and 100 μM . It is active against S. cerevisiae (MIC = 4 μM) and M. violaceum . This compound induces leaf necrosis and chlorophyll retention in wild oats .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with biomolecules and its influence on gene expression. A unique flavoenzyme, PylE, has been identified that can catalyze the isomerization of the diolide scaffold’s 4-alcohol-2,3-unsaturated part, thereby forming a 1,4-diketone . Further understanding of PylE’s catalytic mechanism has been gained through mutagenesis experiments combined with molecular docking .

Temporal Effects in Laboratory Settings

It is known that this compound strongly inhibits bacterial bioluminescence, and this effect is almost complete within 5 minutes of exposure .

Metabolic Pathways

It is known that this compound is a product of a biosynthetic gene cluster responsible for producing C2 asymmetric 16-membered dilactones . The biosynthetic pathway of this compound dilactone has been elucidated .

Preparation Methods

The synthetic routes for Pyrenophorol are not extensively documented, but it can be obtained from the culture filtrates of S. radicinum. Industrial production methods are limited, likely due to its low yield.

Chemical Reactions Analysis

Pyrenophorol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not well-established. further research is needed to explore its reactivity fully. Major products resulting from these reactions remain an area of investigation.

Scientific Research Applications

Pyrenophorol’s applications span several scientific fields:

    Chemistry: Researchers study its reactivity and potential as a synthetic intermediate.

    Biology: Investigations focus on its biological activity, including antimicrobial properties.

    Medicine: Its potential therapeutic effects are being explored.

    Industry: Although limited, this compound may find applications in agrochemicals or pharmaceuticals.

Comparison with Similar Compounds

While Pyrenophorol is unique, it shares structural features with other natural products. its distinct properties set it apart. Similar compounds include :

  • Alternaria-derived metabolites
  • Other fungal secondary metabolites

Properties

IUPAC Name

(3E,5S,8R,11E,13S,16R)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-14,17-18H,3-6H2,1-2H3/b9-7+,10-8+/t11-,12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQNDQOKFICJGL-UTBFYLPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C=CC(=O)OC(CCC(C=CC(=O)O1)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1OC(=O)/C=C/[C@H](CC[C@H](OC(=O)/C=C/[C@H](CC1)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448991
Record name Pyrenophorol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22248-41-5
Record name Pyrenophorol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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